molecular formula C22H19N5O3S B14970207 4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide

4-(2-((3-allyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamido)benzamide

Cat. No.: B14970207
M. Wt: 433.5 g/mol
InChI Key: FXRVHRNTUNAQBF-UHFFFAOYSA-N
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Description

4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves multiple steps, typically starting with the preparation of the indole nucleus. Common synthetic routes include the Fischer indole synthesis and the Bischler-Möhlau indole synthesis . The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the indole ring.

Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted indole derivatives with potential biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The indole nucleus allows it to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or interfere with the replication of viral RNA, leading to its antiviral effects.

Comparison with Similar Compounds

Similar compounds to 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE include other indole derivatives such as:

The uniqueness of 4-(2-{[4-OXO-3-(PROP-2-EN-1-YL)-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-2-YL]SULFANYL}ACETAMIDO)BENZAMIDE lies in its specific structure, which imparts distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C22H19N5O3S

Molecular Weight

433.5 g/mol

IUPAC Name

4-[[2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C22H19N5O3S/c1-2-11-27-21(30)19-18(15-5-3-4-6-16(15)25-19)26-22(27)31-12-17(28)24-14-9-7-13(8-10-14)20(23)29/h2-10,25H,1,11-12H2,(H2,23,29)(H,24,28)

InChI Key

FXRVHRNTUNAQBF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=CC=C(C=C4)C(=O)N

Origin of Product

United States

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